An In-depth Technical Guide to the Chemical Properties of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
An In-depth Technical Guide to the Chemical Properties of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Abstract: This technical guide provides a comprehensive overview of the chemical properties of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a substituted phenylethylamine derivative of interest to researchers in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, and known physical and safety properties. Due to the limited availability of published experimental data for this specific molecule, this guide presents a representative synthetic protocol and predicted spectroscopic characteristics based on established chemical principles and analysis of analogous compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's chemical profile.
Introduction and Chemical Identity
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, systematically named N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine, is a chiral organic compound featuring a phenylethylamine backbone with a primary amine and a tertiary dimethylamine group. The presence of the tolyl group (4-methylphenyl) and the two distinct amine functionalities make it a versatile building block in synthetic chemistry. Its structural similarity to known pharmacologically active molecules suggests its potential as an intermediate or a scaffold in the design of novel therapeutic agents.
This guide aims to consolidate the available information on this compound and provide expert insights into its expected chemical behavior, thereby facilitating its use in a research and development context.
Physicochemical and Safety Data
The fundamental physicochemical properties of N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine | - |
| Synonyms | [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine | - |
| CAS Number | 889939-66-6 | [1] |
| Molecular Formula | C₁₁H₁₈N₂ | |
| Molecular Weight | 178.27 g/mol | |
| Physical Form | Solid |
Safety and Handling:
N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3). The corresponding GHS hazard statement is H301 (Toxic if swallowed).
GHS Pictogram:
Signal Word: Danger
Precautionary Statement: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
It is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methylene, and methyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are detailed below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to alkyl) | ~7.15 | Doublet | 2H |
| Aromatic (meta to alkyl) | ~7.10 | Doublet | 2H |
| Methine (CH-N(CH₃)₂) | ~3.2-3.5 | Doublet of doublets | 1H |
| Methylene (CH₂-NH₂) | ~2.7-3.0 | Multiplet | 2H |
| N-Dimethyl (N(CH₃)₂) | ~2.2 | Singlet | 6H |
| Tolyl Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |
| Primary Amine (NH₂) | Variable (broad) | Singlet | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (quaternary, C-Ar) | ~135-140 |
| Aromatic (CH) | ~128-130 |
| Methine (CH-N) | ~60-65 |
| Methylene (CH₂-N) | ~45-50 |
| N-Dimethyl (N(CH₃)₂) | ~40-45 |
| Tolyl Methyl (Ar-CH₃) | ~20-22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (primary amine) | 3300-3500 (two bands) | Medium, sharp |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| N-H Bend (primary amine) | 1590-1650 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium to weak |
| C-N Stretch | 1000-1250 | Medium |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the methine and methylene groups, leading to characteristic fragment ions.
| m/z | Predicted Fragment |
| 178 | [M]⁺ |
| 148 | [M - CH₂NH₂]⁺ |
| 105 | [C₈H₉]⁺ (tolyl) |
| 72 | [CH(N(CH₃)₂)]⁺ |
The following diagram illustrates the relationship between the molecular structure and its predicted spectroscopic features.
Caption: Relationship between molecular structure and predicted spectroscopic data.
Reactivity and Stability
The chemical reactivity of N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine is dictated by the presence of the two amine groups and the aromatic ring.
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Basicity: Both the primary and tertiary amine groups are basic and will react with acids to form ammonium salts. The tertiary amine is generally more basic than the primary amine due to the electron-donating effect of the two methyl groups.
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Nucleophilicity: The primary amine is a potent nucleophile and can participate in a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds. The tertiary amine, being sterically hindered, is a weaker nucleophile but can still act as a base or a catalyst in certain reactions.
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Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, which will influence the regioselectivity of such reactions.
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Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over prolonged periods and should be stored in a tightly sealed container in a cool, dark place.
Representative Synthetic Protocol
Step 1: Aminolysis of 4-Methylstyrene Oxide
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To a solution of 4-methylstyrene oxide (1 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of aqueous dimethylamine solution (e.g., 40% in water, 3-5 equivalents).
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Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove excess dimethylamine and any inorganic impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate amino alcohol, 1-(dimethylamino)-2-(4-methylphenyl)ethan-2-ol.
Step 2: Conversion of the Amino Alcohol to the Diamine
This step can be achieved through a variety of methods, such as a Mitsunobu reaction or a two-step process involving conversion to a leaving group followed by displacement with an amine equivalent. A representative procedure via an azide intermediate is described below.
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Mesylation: Dissolve the amino alcohol from Step 1 (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
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Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Azide Displacement: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF). Add sodium azide (1.5-2 equivalents) and heat the mixture to 60-80 °C for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, pour it into water, and extract the azide intermediate with an organic solvent. Wash the organic extracts thoroughly with water to remove DMF.
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Reduction: Dissolve the crude azide intermediate in a suitable solvent like methanol or ethanol. Add a reducing agent such as palladium on carbon (10 mol%) and subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).
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Stir vigorously at room temperature until the reaction is complete.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine.
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Purification: The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine.
Potential Applications in Research
Substituted phenylethylamines and their derivatives are a well-established class of compounds with a wide range of biological activities. The structural motifs present in N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine suggest its potential utility in several areas of research:
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Medicinal Chemistry: As a chiral diamine, it can serve as a scaffold for the synthesis of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The primary amine provides a handle for further functionalization, allowing for the generation of compound libraries for screening.
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Asymmetric Catalysis: Chiral 1,2-diamines are widely used as ligands in asymmetric catalysis. This compound, once resolved into its enantiomers, could be explored as a ligand for metal-catalyzed asymmetric transformations.
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Material Science: The ability of the diamine functionality to coordinate with metal ions could be exploited in the development of novel coordination polymers or metal-organic frameworks (MOFs).
Conclusion
N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine is a chiral diamine with potential applications in various fields of chemical research. This guide has provided a summary of its known chemical and physical properties, as well as predicted spectroscopic data to aid in its characterization. A representative synthetic protocol has also been outlined to facilitate its preparation in a laboratory setting. As with any research chemical for which limited data is available, it is crucial to exercise caution during its handling and to perform thorough characterization of the synthesized material.
References
- Google Patents. Process for producing N, N'-dimethylethylenediamine. JP5073990B2.
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Fisher Scientific. N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine, 98%. [Link]
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Balci, M. Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. 2005. [Link]
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NIST. 1,2-Ethanediamine, N,N'-dimethyl-. NIST Chemistry WebBook. [Link]
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Wikipedia. 1,1-Dimethylethylenediamine. [Link]



